molecular formula C26H33N5O4 B601646 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester CAS No. 1408238-36-7

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Cat. No. B601646
M. Wt: 479.57
InChI Key:
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Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amino group, a carbonyl group, and an imidazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazole ring and the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can affect how it behaves in different environments .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives

    • This compound is used as a starting material for synthesizing various derivatives in medicinal chemistry. For instance, thiazolecarboxylic acid derivatives and pyrazole derivatives have been synthesized using similar ethyl esters, which are then evaluated for their pharmacological properties (Dovlatyan et al., 2004); (Herrag et al., 2007).
  • Corrosion Inhibition

    • Compounds like pyrazole derivatives, which share a structural similarity with the compound , have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating the potential industrial applications of such compounds (Herrag et al., 2007).
  • Fluorescence Applications in Coordination Chemistry

    • Derivatives of benzimidazole, like the one mentioned, have been used in developing tridentate ligands for rhenium tricarbonyl core complexes, which are significant in fluorescence applications (Wei et al., 2006).
  • Crystallography and Molecular Structure Analysis

    • Research on similar compounds has provided insights into molecular structures and crystallography. For instance, studies on dabigatran etexilate tetrahydrate reveal details about molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior of such compounds (Liu et al., 2012).
  • Synthesis of Potential Antineoplastic and Antifilarial Agents

    • Similar benzimidazole derivatives have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents, highlighting the biomedical significance of these compounds (Ram et al., 1992).
  • Investigation of Interaction with Other Compounds

    • The interaction of related compounds with ethoxymethylene-containing derivatives has been studied, offering insights into possible chemical reactions and product formations (Dmitry et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic or corrosive, while others might be safe to handle. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of specific compounds .

Future Directions

The future directions for research on a compound would depend on its potential uses. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if a compound has interesting chemical properties, researchers might focus on studying these properties in more detail .

properties

CAS RN

1408238-36-7

Product Name

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Molecular Formula

C26H33N5O4

Molecular Weight

479.57

IUPAC Name

ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate;  2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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